molecular formula C8H7ClOS B1294495 O-p-Tolyl chlorothioformate CAS No. 937-63-3

O-p-Tolyl chlorothioformate

Cat. No. B1294495
CAS RN: 937-63-3
M. Wt: 186.66 g/mol
InChI Key: UNCAXIZUVRKBMN-UHFFFAOYSA-N
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Description

The compound O-p-Tolyl chlorothioformate is not directly mentioned in the provided papers. However, the papers do discuss various compounds with the o-tolyl group, which is a toluene molecule with a substituent group at the ortho position. This group is a common motif in organophosphorus and organoantimony chemistry, as evidenced by the compounds studied in the papers. For instance, the synthesis of chlorodi(o-tolyl)phosphine involves the reaction of phosphorus trichloride with the Grignard reagent of o-chlorotoluene . Similarly, the compound {[P(o-tolyl)3]Br}2Cu2Br6 contains the o-tolyl group bonded to phosphorus and forms part of an ionic compound with bromocuprate anions .

Synthesis Analysis

The synthesis of compounds containing the o-tolyl group can involve various strategies. For example, the reaction of P(o-tolyl)3 with CuBr2 and Br2 in an ionic liquid yields dark green cuboid-shaped crystals of an ionic compound containing molecular bromine . In another case, chloro(4-nitrophenoxy)tri(para-tolyl)antimony is synthesized by reacting tri(para-tolyl)antimony dichloride with bis(4-nitrophenoxy)tri(para-tolyl)antimony in toluene . These methods demonstrate the versatility of o-tolyl-containing compounds in forming complex structures through various synthetic routes.

Molecular Structure Analysis

The molecular structures of o-tolyl-containing compounds are diverse and can be determined using techniques such as X-ray diffraction analysis. For instance, the structure of the adduct p-Tol3SbCl2 × p-Tol3Sb(Cl)OC6H4(NO2-4) was established using this method . The crystal and molecular structure of the chloroperchloratotri(o-tolyl)phosphinemercury(II) dimer also provides insight into the steric effects in phosphine complexes, showing a trigonal bipyramidal coordination geometry around the mercury atom .

Chemical Reactions Analysis

The reactivity of o-tolyl-containing compounds can be modulated to achieve specific chemical transformations. For example, the (p-Tol)2SO/Tf2O preactivation strategy has been developed for the synthesis of various O-, C-, and N-glycoconjugates, demonstrating the ability to control stereoselectivity and reactivity in glycosylation reactions . Additionally, the reactions of 4-(o-tolyl)-thiosemicarbazide with chloroacetone and omega-bromoacetophenone have been investigated, showing the potential for these compounds to undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of o-tolyl-containing compounds are characterized by various analytical techniques, including elemental analyses, 1H, 31P, and 13C NMR spectral analyses, as well as thermogravimetry and mass spectrometry. These methods have been used to characterize compounds such as chlorodi(o-tolyl)phosphine and its derivatives . The presence of molecular dibromine in the ionic compound {[P(o-tolyl)3]Br}2Cu2Br6 was verified by thermogravimetry and mass spectrometry, highlighting the importance of these techniques in confirming the composition of complex structures .

Scientific Research Applications

Dehydration Reactions by Cyclic Elimination of Thiocarbonate Esters

  • Application Summary: O-p-Tolyl chlorothioformate is used in dehydration reactions, specifically in the cyclic elimination of thiocarbonate esters .

Synthesis of Alfa-L-2’-deoxythreofuranosyl Nucleoside Analogs and Alkenes from Hindered Alcohols

  • Application Summary: O-p-Tolyl chlorothioformate acts as a catalyst in the synthesis of alfa-L-2’-deoxythreofuranosyl nucleoside analogs and alkenes from hindered alcohols .

Safety And Hazards

O-p-Tolyl chlorothioformate is classified as Acute toxicity, Inhalation (Category 3), H331; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318 . It causes severe skin burns and eye damage . It is toxic if inhaled . It is recommended to avoid breathing its mist or vapors, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

O-(4-methylphenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCAXIZUVRKBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239549
Record name O-p-Tolyl chlorothioformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-p-Tolyl chlorothioformate

CAS RN

937-63-3
Record name O-(4-Methylphenyl) carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-p-Tolyl chlorothioformate
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Record name O-p-Tolyl chlorothioformate
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Record name O-p-tolyl chlorothioformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-p-Tolyl chlorothioformate

Citations

For This Compound
2
Citations
BP Bandgar, E Zbiral - Carbohydrate research, 1995 - Elsevier
… mmol) in absolute pyridine (10 mL) and Op-tolyl chlorothioformate (0.2 mL, 1.3 retool) was stirred at room temperature for 1 h. The progress of the reaction was monitored by TLC (ethyl …
Number of citations: 6 www.sciencedirect.com
YK Rao, M Nagarajan - The Journal of Organic Chemistry, 1989 - ACS Publications
… Pyridine (50 mg, 0.627 mmol) and Op-tolyl chlorothioformate (37 mg, 0.627 mmol) were added to a solution of 29 (25 mg, 0.169 mmol) in 5 mL of dichloromethane, and the mixture was …
Number of citations: 57 pubs.acs.org

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